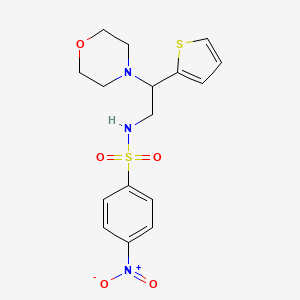

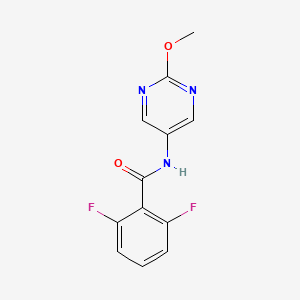

![molecular formula C10H7ClN4S B2470738 8-氯-6-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫醇 CAS No. 1797363-61-1](/img/structure/B2470738.png)

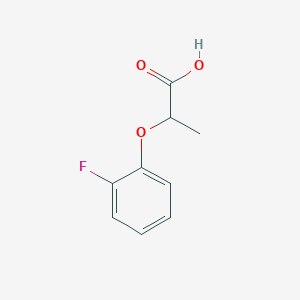

8-氯-6-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol”, there are related compounds that have been synthesized. For instance, a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiols were synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another study synthesized analogs based on triazinoindole bearing benzimidazole/benzoxazole moieties .科学研究应用

合成和抗惊厥活性

一项研究设计并合成了一系列化合物,包括上述结构,以评估它们的抗惊厥活性。该研究旨在了解药效团有效性的结构要求,利用最大电击 (MES) 测试进行抗惊厥活性评估,并评估神经毒性和中枢神经系统抑制剂作用。进行了计算研究以预测药代动力学和毒性特性。研究结果表明,某些化合物表现出优异的抗惊厥活性,中枢神经系统抑制剂作用最小,且无神经毒性,突出了这些结构的潜在治疗应用 (Rajeev Kumar 等人,2014)。

绿色合成方案

另一条研究途径探索了在水相条件下绿色合成这些化合物,强调了环境可持续性。该研究利用靛红、氨基脲/硫代氨基脲和 β-环糊精作为催化剂,展示了一种以优异收率生产这些化合物的环保方法。这种方法还允许回收和再利用 β-环糊精,而不会损失催化活性,进一步强调了合成过程的绿色化学方面 (K. Ramesh 等人,2011)。

抗菌活性

对包括所讨论化合物衍生物在内的新型稠合 1,2,4-三嗪的抗菌特性的研究显示出有希望的结果。该研究重点是合成新结构及其随后的抗菌功效评估,揭示了几种具有显着活性的化合物。这一研究方向突出了这些化合物在开发新型抗菌剂方面的潜力,解决了对耐药性的日益担忧 (R. S. Ali 等人,2016)。

新型结构变体和生物活性

进一步的研究导致合成了将叔丁基基团并入三嗪并吲哚骨架的结构新颖的衍生物。这些研究不仅扩展了这些化合物的化学多样性,而且还为未来对其潜在生物活性和应用的研究奠定了基础。这些化合物的详细分子表征为探索它们在各种科学和治疗背景下的用途铺平了道路 (Mingyue Lv 等人,2015)。

作用机制

Target of Action

The primary target of the compound “8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms and is involved in various biological processes such as cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions leads to a decrease in the availability of these ions, which are essential for various cellular processes. This selective binding is a unique feature of this compound, distinguishing it from other iron chelators like VLX600 .

Biochemical Pathways

The compound’s interaction with ferrous ions affects the iron-dependent biochemical pathways in the cell. By chelating ferrous ions, the compound can inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cancer cells .

Pharmacokinetics

The compound’s strong antiproliferative activity against various cancer cells suggests that it may have favorable adme properties .

Result of Action

The compound exhibits strong antiproliferative activity against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It induces apoptosis in these cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The compound’s action can be influenced by environmental factors, particularly the presence of ferrous ions. Notably, the addition of ferrous ions can abolish the cytotoxicity of the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion concentrations in the environment .

属性

IUPAC Name |

8-chloro-6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4S/c1-4-2-5(11)3-6-7(4)12-9-8(6)14-15-10(16)13-9/h2-3H,1H3,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWRLVAOUWNUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC3=NC(=S)NN=C23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

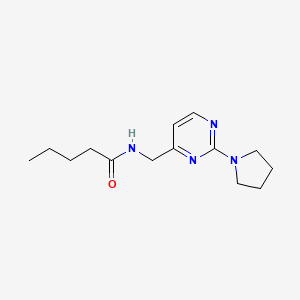

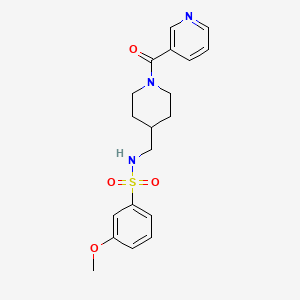

![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)

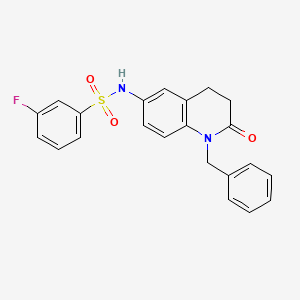

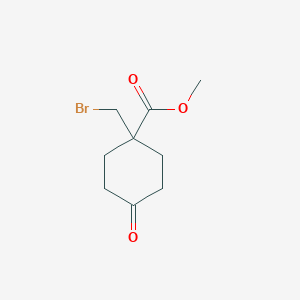

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2470658.png)

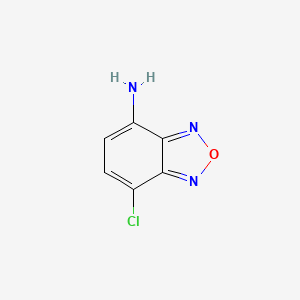

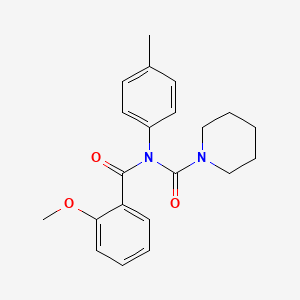

![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)

![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide](/img/structure/B2470674.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)